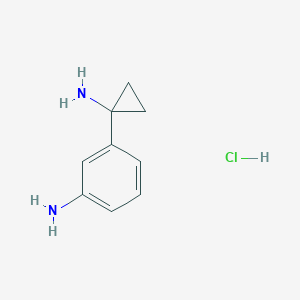
3-(1-Aminocyclopropyl)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Aminocyclopropyl)aniline hydrochloride is an organic compound that features a cyclopropyl group attached to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Aminocyclopropyl)aniline hydrochloride typically involves the following steps:
Cyclopropanation: The introduction of a cyclopropyl group to an aniline derivative can be achieved through cyclopropanation reactions. This often involves the use of diazo compounds and transition metal catalysts.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation and amination reactions, followed by purification and crystallization steps to obtain the hydrochloride salt in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines using reagents like zinc and hydrochloric acid.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Zinc, hydrochloric acid, palladium on carbon.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
3-(1-Aminocyclopropyl)aniline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(1-Aminocyclopropyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the compound’s binding affinity and specificity, while the aniline moiety can participate in various chemical interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Aniline: A simpler aromatic amine with a single amino group attached to a benzene ring.
Cyclopropylamine: Contains a cyclopropyl group attached to an amino group but lacks the aromatic ring.
Phenylcyclopropane: Features a cyclopropyl group attached to a benzene ring without the amino group.
Uniqueness: 3-(1-Aminocyclopropyl)aniline hydrochloride is unique due to the combination of the cyclopropyl group and the aniline moiety, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C9H13ClN2 |
|---|---|
Poids moléculaire |
184.66 g/mol |
Nom IUPAC |
3-(1-aminocyclopropyl)aniline;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-9;/h1-3,6H,4-5,10-11H2;1H |
Clé InChI |
SQZMPOCDWMORKI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CC(=CC=C2)N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxane](/img/structure/B13477092.png)

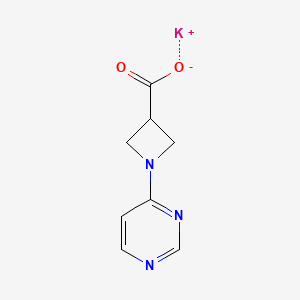
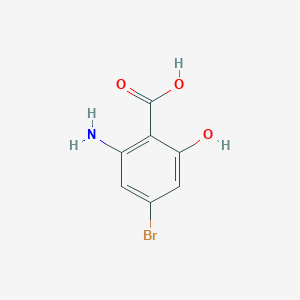
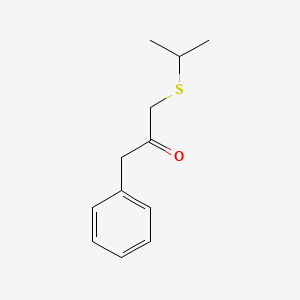
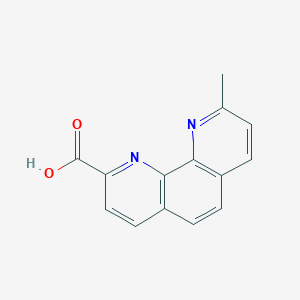
![(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B13477119.png)


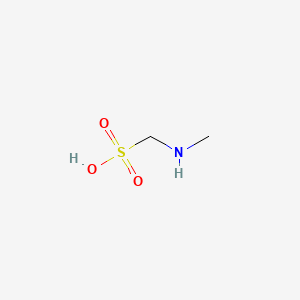
![Ethyl 1-(iodomethyl)-3-(1,3-thiazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13477153.png)
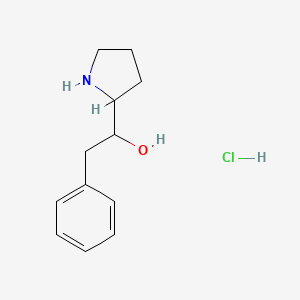
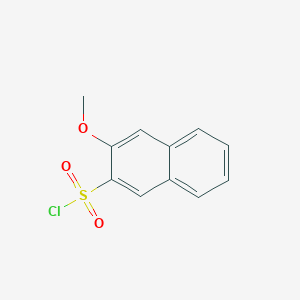
![2-[3-(Dimethylamino)oxolan-3-yl]ethan-1-ol](/img/structure/B13477166.png)
